N-Cyclohexyl-2-mercaptoethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-2-mercaptoethanimidamide is a chemical compound with the molecular formula C8H16N2S It is known for its unique structure, which includes a cyclohexyl group attached to a mercaptoethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-mercaptoethanimidamide typically involves the reaction of cyclohexylamine with 2-mercaptoethanimidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-mercaptoethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Cyclohexyl-2-mercaptoethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-mercaptoethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexylbenzothiazole-2-sulfenamide
- N-Cyclohexyl-N’-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate
Uniqueness
N-Cyclohexyl-2-mercaptoethanimidamide stands out due to its unique combination of a cyclohexyl group and a mercaptoethanimidamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
19412-55-6 |
---|---|
Molecular Formula |
C8H16N2S |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
N'-cyclohexyl-2-sulfanylethanimidamide |
InChI |
InChI=1S/C8H16N2S/c9-8(6-11)10-7-4-2-1-3-5-7/h7,11H,1-6H2,(H2,9,10) |
InChI Key |
UDMDKPGFWRRBIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.